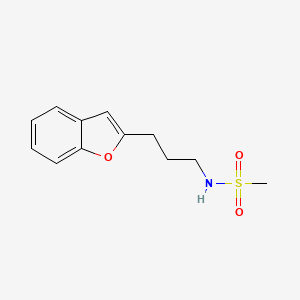

N-(3-(benzofuran-2-yl)propyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

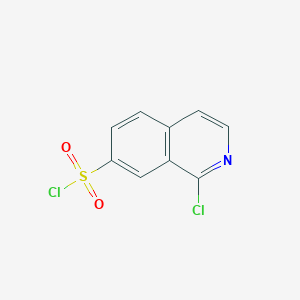

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” includes a benzofuran ring, which is a heterocyclic compound composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzofuran derivatives have been involved in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

- Structural Analysis: Studies on compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide have detailed the molecular conformation and bond parameters, providing insights into how these structures might interact with biological receptors due to their spatial arrangement (Gowda, Foro, & Fuess, 2007).

- Chemical Reactions: Research involving manganese dioxide and methanesulfonic acid has shown the capability of methanesulfonamide derivatives in promoting direct alkylation of sp3 C-H bonds adjacent to a heteroatom, which opens avenues for chemical synthesis and modification of organic compounds (Liu et al., 2013).

Potential Applications in Catalysis and Synthesis

- Transfer Hydrogenation Catalysis: Compounds like Cp*Ir(pyridinesulfonamide)Cl have been synthesized from N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, demonstrating their utility in catalyzing the transfer hydrogenation of ketones, suggesting that methanesulfonamide derivatives could play a significant role in the development of new catalytic processes (Ruff, Kirby, Chan, & O'Connor, 2016).

- Suzuki-Type Cross-Coupling Reactions: Studies have explored the use of organic sulfide catalysts for Suzuki-type cross-coupling reactions without transition metals, indicating that methanesulfonamide and its derivatives could offer environmentally friendly alternatives for creating complex organic molecules (He, Song, Sun, & Huang, 2018).

Molecular Synthesis and Modification

- Synthesis of Benzofurans: Direct preparation of benzofurans from O-arylhydroxylamines in the presence of methanesulfonic acid highlights a method for constructing benzofuran derivatives, potentially applicable to synthesizing compounds like “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” (Contiero et al., 2009).

Zukünftige Richtungen

Given the lack of current information, “N-(3-(benzofuran-2-yl)propyl)methanesulfonamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Wirkmechanismus

Target of Action

It is known that benzofuran compounds, which are a key structural component of this molecule, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activities, which could involve interactions with cellular proteins or enzymes that regulate cell growth and proliferation .

Biochemical Pathways

Given the biological activities associated with benzofuran compounds, it is likely that this compound may influence pathways related to cell growth, oxidative stress, and viral replication .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide may have similar impacts on a cellular level.

Biochemische Analyse

Biochemical Properties

. For instance, some benzofuran derivatives have exhibited antitumor properties against the human ovarian cancer cell line A2780 .

Cellular Effects

The effects of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide on various types of cells and cellular processes are currently unknown. Benzofuran compounds have been shown to have strong biological activities, influencing cell function .

Molecular Mechanism

The molecular mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is not yet fully understood. Benzofuran compounds have been shown to exert their effects at the molecular level . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCIJYAEGXOUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2535758.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)